molecular formula C16H13FN2O2 B2429959 2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide CAS No. 921837-97-0

2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide

Cat. No.: B2429959
CAS No.: 921837-97-0
M. Wt: 284.29
InChI Key: SQSDKOOXSUWUCF-UHFFFAOYSA-N
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Description

2-Fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide is an organic compound with the chemical formula C18H14FN3O2. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and potential therapeutic applications .

Safety and Hazards

The safety and hazards associated with “2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide” are not mentioned in the search results .

Future Directions

The future directions for the research and development of “2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide” are not outlined in the search results .

Biochemical Analysis

Biochemical Properties

The indole scaffold, a key component of 2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide, has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors This makes it a valuable tool in the development of new useful derivatives

Cellular Effects

Indole derivatives, including this compound, have shown notable cytotoxicity toward various human cancer cell lines . They have been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It is known that indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

The synthesis of 2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 1-methyl-2-oxoindoline-5-amine under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2-Fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

2-Fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide can be compared with other indole derivatives, such as:

What sets this compound apart is its unique combination of a fluorine atom and an indole moiety, which contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-fluoro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c1-19-14-7-6-11(8-10(14)9-15(19)20)18-16(21)12-4-2-3-5-13(12)17/h2-8H,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSDKOOXSUWUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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